molecular formula C16H13N7OS2 B2881833 N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-88-8

N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2881833
CAS No.: 868967-88-8
M. Wt: 383.45
InChI Key: FHFOTBSPTILWNA-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thiazole-acetamide core linked via a sulfanyl bridge to a triazolopyridazine moiety substituted with pyridin-2-yl. The thiazole ring (4-methyl-1,3-thiazol-2-yl) is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity . The triazolopyridazine scaffold, fused with pyridin-2-yl, may enhance binding affinity through π-π interactions and hydrogen bonding. The sulfanyl group could contribute to redox activity or serve as a metabolic stability enhancer.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7OS2/c1-10-8-26-16(18-10)19-13(24)9-25-14-6-5-12-20-21-15(23(12)22-14)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFOTBSPTILWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Cyclization

Ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate serves as a key intermediate. Treatment with 3-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridazine under basic conditions (e.g., NaOH) facilitates cyclization. The reaction proceeds at 80–110°C in aromatic solvents like toluene, yielding 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-thiol after thiolation with thiourea or H₂S .

Key Conditions

  • Catalyst: Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ for cross-coupling.
  • Solvent: Toluene or xylenes.
  • Yield: 65–78% .

Preparation of the Sulfanyl Acetamide Bridge

The sulfanyl linkage is introduced via nucleophilic substitution between the triazolopyridazine thiol and a bromoacetamide derivative.

Synthesis of 2-Bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide

4-Methyl-1,3-thiazol-2-amine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C under basic conditions (e.g., triethylamine). The product is isolated by solvent extraction and recrystallization.

Reaction Parameters

  • Temperature: 0–25°C .
  • Base: Triethylamine (2.5 equiv).
  • Yield: 82–88% .

Coupling of Thiol and Bromoacetamide

The final step involves coupling the triazolopyridazine thiol with the bromoacetamide via a sulfide bond.

Nucleophilic Substitution

A mixture of 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-thiol and 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide is stirred in DMF with NaH (1.2 equiv) at 50–60°C for 6–8 hours . The reaction is quenched with ice-water, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Optimization Insights

  • Solvent: DMF enhances reactivity due to its high polarity.
  • Base: Sodium hydride outperforms weaker bases like K₂CO₃.
  • Yield: 70–75% .

Purification and Characterization

Crude product is purified through sequential steps:

Column Chromatography

  • Stationary phase: Silica gel (230–400 mesh).
  • Eluent: Ethyl acetate/hexane (3:7) .
  • Purity: >95% (HPLC).

Recrystallization

Dissolution in hot ethanol followed by slow cooling yields crystalline product.

Analytical Data

  • Melting Point : 212–214°C .
  • ¹H NMR (DMSO-d₆): δ 8.72 (d, 1H, pyridine), 7.89 (s, 1H, triazole), 4.32 (s, 2H, CH₂S), 2.44 (s, 3H, thiazole-CH₃).

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Solvent Yield (%) Reference
Triazolopyridazine Cyclocondensation Pd(PPh₃)₂Cl₂, toluene 78
Bromoacetamide Bromoacetylation Et₃N, DCM 88
Sulfanyl Coupling Nucleophilic substitution NaH, DMF 75

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions during triazole formation are minimized using bulky phosphine ligands (e.g., P(o-Tol)₃).
  • Thiol Oxidation : Reactions are conducted under N₂ atmosphere to prevent disulfide formation.
  • Purification : Gradient elution in chromatography resolves structurally similar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(tert-butyl)-1,3-thiazol-2-yl]acetamide

  • Core Heterocycle: Target Compound: Triazolo[4,3-b]pyridazine (pyridazine fused with triazole). Compound: Triazolo[4,3-a]pyrimidine (pyrimidine fused with triazole). Pyridazine (two adjacent nitrogen atoms) vs.
  • Substituents :

    • Triazolo Ring : Target compound has pyridin-2-yl at position 3, while ’s compound features 5,7-dimethyl groups. The pyridin-2-yl group may enhance solubility and hydrogen bonding compared to lipophilic methyl groups.
    • Thiazole : Target compound has 4-methyl substitution, whereas ’s compound has bulkier 4-tert-butyl. The tert-butyl group increases lipophilicity but may reduce aqueous solubility.
  • Pharmacological Implications :
    The pyridin-2-yl substituent in the target compound could improve target selectivity in kinase inhibitors, while the tert-butyl group in ’s compound might enhance metabolic stability but limit cell permeability.

Structural Comparison with N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine

  • Core Structure :

    • Target Compound : Triazolopyridazine with acetamide-thiazole.
    • Compound : Pyridazine-amine with pyrazole and methylphenyl.
  • Functional Groups :

    • The target’s sulfanyl-acetamide linker is absent in ’s compound, which instead has a pyrazole substituent. The acetamide group may confer flexibility in binding, while pyrazole could engage in dipole interactions.
    • ’s methylphenyl group introduces aromaticity and steric bulk, differing from the target’s thiazole-acetamide.
  • Potential Applications: ’s compound, lacking the sulfanyl bridge, might exhibit different pharmacokinetic profiles, such as faster renal clearance. The pyridazine-amine core could target enzymes like phosphodiesterases, whereas the target’s triazolopyridazine may favor kinase inhibition.

Data Table: Structural and Hypothetical Properties Comparison

Feature Target Compound Compound Compound
Core Heterocycle Triazolo[4,3-b]pyridazine Triazolo[4,3-a]pyrimidine Pyridazin-3-amine
Thiazole Substituent 4-methyl 4-tert-butyl N/A
Triazolo Substituent 3-(pyridin-2-yl) 5,7-dimethyl N/A
Additional Groups Sulfanyl-acetamide linker Sulfanyl-acetamide linker Pyrazole, methylphenyl
Hypothetical LogP ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity) ~2.1 (low lipophilicity)
Molecular Weight (g/mol) ~428.5 ~475.6 ~267.3

Research Findings and Hypothetical Activity

  • Target Compound: The pyridin-2-yl group may improve solubility and target engagement compared to ’s methylated analog.
  • Compound : High lipophilicity from tert-butyl and dimethyl groups could limit solubility but improve membrane penetration. This might favor central nervous system (CNS) targets.

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

1. Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, a triazole moiety, and a pyridinyl group. Its molecular formula is C16H16N6SC_{16}H_{16}N_6S, indicating the presence of multiple heteroatoms that contribute to its biological activity.

2. Synthesis

The synthesis of this compound involves several steps:

  • Step 1: Formation of the thiazole ring through condensation reactions.
  • Step 2: Introduction of the pyridinyl and triazole groups via nucleophilic substitutions.
  • Step 3: Final acetamide formation through acylation reactions.

This multi-step synthesis allows for the incorporation of various functional groups that enhance its biological properties.

3.1 Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit potent anticancer properties. For instance, derivatives of thiazole and triazole have been shown to induce apoptosis in various cancer cell lines. A study reported that lipid-like thiazole derivatives demonstrated significant cytotoxicity against human fibrosarcoma HT-1080 and mouse hepatoma MG-22A cell lines while sparing normal fibroblasts .

3.2 Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiazole derivatives have been recognized for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The antimicrobial evaluation of related compounds revealed strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Microorganism Activity
Staphylococcus aureusStrong
Escherichia coliModerate
Candida albicansSignificant

3.3 Anti-inflammatory Effects

Similar compounds have been investigated for their anti-inflammatory properties through the inhibition of key pathways such as the p38 MAPK pathway. Inhibitors targeting this pathway have shown promise in reducing cytokine release in inflammatory conditions, suggesting that this compound may exhibit similar effects .

4.1 Preclinical Studies

In preclinical trials involving animal models, compounds with related structures demonstrated significant tumor growth inhibition in models such as mouse sarcoma S-180. The results indicated a reliable anticancer action attributed to their ability to induce apoptosis and inhibit cell proliferation .

4.2 Clinical Implications

While specific clinical data on this compound is limited, the pharmacological profiles of similar compounds suggest potential applications in treating inflammatory diseases and various cancers.

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities including anticancer and antimicrobial properties. Continued investigation into its mechanisms of action and therapeutic potential could lead to significant advancements in drug development.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing this compound?

  • Synthesis Steps : The compound’s synthesis typically involves multi-step organic reactions, including:

  • Preparation of pyridazinyl and triazolo intermediates via cyclization reactions .
  • Coupling of intermediates with sulfanyl acetamide groups using nucleophilic substitution (e.g., thiol-alkylation) .
    • Optimization : Key variables include:
  • Temperature : Controlled heating (e.g., 60–80°C) to accelerate coupling reactions while avoiding decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Catalysts : Use of bases like triethylamine to deprotonate thiol groups during coupling .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm coupling success .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
    • Purity Assessment :
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
    • Crystallography : X-ray diffraction for unambiguous structural elucidation, if single crystals are obtainable .

Q. How do functional groups influence the compound’s reactivity and stability?

  • Thiazole Ring : Enhances metabolic stability and influences π-π stacking in target binding .
  • Triazolo-pyridazine Core : Participates in hydrogen bonding and hydrophobic interactions with biological targets .
  • Sulfanyl Acetamide Linker : Susceptible to oxidation; stability studies under varying pH (e.g., 2–10) are critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

  • Hypothesis Testing :

  • Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .
  • Off-Target Screening : Use kinase profiling panels or proteome-wide affinity capture to rule out unintended interactions .
    • Structural Modifications :
  • Replace the pyridinyl group with isosteres (e.g., pyrimidine) to assess activity retention .
  • Introduce electron-withdrawing groups (e.g., -CF₃) to the thiazole ring to modulate binding affinity .

Q. What computational methods are suitable for studying target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with kinases or receptors .
  • MD Simulations : Run 100+ ns simulations in explicit solvent (e.g., TIP3P water) to assess complex stability .
  • QSAR Models : Train models on analogs to correlate substituent electronegativity with IC₅₀ values .

Q. How can metabolic stability be assessed in preclinical studies?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .
    • In Vivo PK : Administer to rodent models and measure plasma half-life, AUC, and clearance rates .

Methodological Considerations

Parameter Example Conditions References
Synthesis Temperature 60–80°C (coupling step)
HPLC Gradient 10–90% acetonitrile in 0.1% TFA over 20 min
NMR Solvent DMSO-d₆ or CDCl₃

Key Challenges and Solutions

  • Low Coupling Yield : Optimize stoichiometry (e.g., 1.2:1 thiol:alkylating agent) and use phase-transfer catalysts .
  • Oxidative Degradation : Add antioxidants (e.g., BHT) during storage or use inert atmospheres .
  • Polymorphism : Screen crystallization solvents (e.g., ethanol vs. ethyl acetate) to isolate stable forms .

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